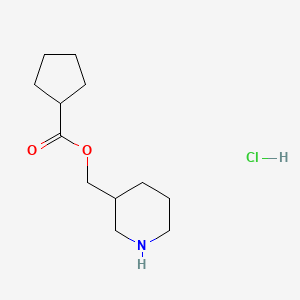![molecular formula C11H18BrNOSi B1397468 2-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}pyridine CAS No. 1198765-41-1](/img/structure/B1397468.png)
2-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}pyridine
Descripción general
Descripción
Synthesis Analysis
The tert-butyl(dimethyl)silyl (TBDMS) group is commonly used as a protecting group for alcohols due to its ease of introduction and removal under mild conditions . The bromo group (Br) can act as a leaving group, making the molecule a potential alkylating agent. The synthesis of similar compounds has been reported, starting from commercially available 4-bromo-1H-indole and using simple reagents .
Chemical Reactions Analysis
The TBDMS group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . The bromo group (Br) can act as a leaving group, making the molecule a potential alkylating agent.
Aplicaciones Científicas De Investigación
Organic Synthesis
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine: is a valuable intermediate in organic synthesis. It is often used in the preparation of various pyridine derivatives, which are crucial in the synthesis of natural products, pharmaceuticals, and agrochemicals. Its bromo and silyl groups make it a versatile reagent for substitutions and coupling reactions under mild conditions .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a building block for the synthesis of complex molecules. It is particularly useful in the construction of compounds with pyridine rings, which are common in drugs that target a wide range of biological pathways. The silyl ether moiety provides protection for hydroxyl groups during reaction sequences, which can be selectively deprotected when needed .
Material Science
The silyl group in 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine is used to modify surfaces in material science. This modification can alter the physical properties of materials, such as increasing hydrophobicity or enhancing chemical resistance. Such modifications are essential in developing advanced materials for electronics, coatings, and nanotechnology applications .
Environmental Studies
Researchers utilize this compound in environmental studies to understand the behavior of brominated organic compounds in natural settings. It can act as a model compound to study degradation processes and the impact of organobromides on ecosystems. Understanding these processes is crucial for assessing environmental risks and developing remediation strategies .
Biochemistry
In biochemistry, 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine is used to study enzyme-catalyzed reactions involving pyridine derivatives. It can be used to probe the mechanism of enzymes that interact with pyridine nucleotides, which are vital cofactors in metabolism .
Industrial Applications
This compound finds industrial applications in the synthesis of fine chemicals and as an intermediate in the production of dyes, pigments, and other pyridine-based compounds. Its stability and reactivity make it suitable for large-scale reactions where control over the reaction conditions is paramount .
Mecanismo De Acción
Target of Action
Similar compounds such as 5-bromo-2-(tert-butyldimethylsiloxy)pyrimidine have been used in organic synthesis , suggesting that the compound might interact with various biological targets depending on the context of its use.
Mode of Action
The tert-butyldimethylsilyl (TBDMS) group is often used as a protective group in organic synthesis, which could influence the compound’s interactions with its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine . .
Propiedades
IUPAC Name |
(6-bromopyridin-3-yl)oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNOSi/c1-11(2,3)15(4,5)14-9-6-7-10(12)13-8-9/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROHQDPMQWCYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397385.png)
![1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397386.png)
![2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397387.png)
![3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397388.png)
![4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397389.png)
![3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397390.png)
![3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397392.png)


![2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397401.png)
![3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397404.png)
![3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397405.png)
![2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397406.png)
![2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397408.png)